2-Anilino-6-carboxymethylbenzothiazole
Description
2-Anilino-6-carboxymethylbenzothiazole is a benzothiazole derivative characterized by an anilino (phenylamino) group at position 2 and a carboxymethyl group at position 6 of the benzothiazole ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, making them valuable in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C15H12N2O2S |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-(2-anilino-1,3-benzothiazol-6-yl)acetic acid |
InChI |
InChI=1S/C15H12N2O2S/c18-14(19)9-10-6-7-12-13(8-10)20-15(17-12)16-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17)(H,18,19) |
InChI Key |
GACIBOVVMFYPRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
The benzothiazole scaffold is highly modular, with substitutions dictating physicochemical and biological properties. Below is a comparative analysis of 2-Anilino-6-carboxymethylbenzothiazole and related compounds:
Table 1: Structural and Functional Comparison
Key Differences
The anilino group in the target compound introduces aromaticity and steric bulk, which may reduce metabolic degradation compared to simpler analogs like 2-aminobenzothiazole .
Safety and Handling: highlights strict protocols for 2-aminobenzothiazole, including respiratory protection and immediate decontamination after exposure.
Biological Activity: While 2-aminobenzothiazole is a known intermediate in dye synthesis, the carboxymethyl group in this compound could confer metal-chelating properties, making it relevant in catalysis or enzyme inhibition.
Research Findings and Limitations
- Thermal Stability: Benzothiazoles with electron-withdrawing groups (e.g., carboxymethyl) typically exhibit lower thermal stability, as noted in for 2-aminobenzothiazole’s decomposition risks .
- Environmental Impact: The carboxymethyl group may increase biodegradability compared to non-polar derivatives like 2-mercaptobenzothiazole, which is persistent in aquatic systems.
Notes on Evidence Utilization
The provided evidence (Safety Data Sheet for 2-aminobenzothiazole) offers foundational safety and handling insights but lacks direct data on this compound. Structural analogs suggest trends in solubility, reactivity, and hazards, but experimental validation is required for precise comparisons.
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